![molecular formula C26H21ClN4O3S B2689191 N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide CAS No. 866350-24-5](/img/no-structure.png)
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research has focused on the synthesis and modification of complex organic compounds, demonstrating the significance of intricate chemical reactions in developing new materials with potential applications in medicinal chemistry and materials science. For example, the synthesis of pro-apoptotic indapamide derivatives showcases the exploration of anticancer agents through chemical modification, highlighting the role of specific functional groups in biological activity Ö. Yılmaz et al., 2015.
Molecular Structure and Analysis
Investigations into the crystal structure and molecular interactions of certain compounds underline the importance of structural analysis in understanding compound properties. Studies on the crystal structure, Hirshfeld surfaces, and biological studies of derivatives provide insights into the molecular interactions and potential biological relevance Subbulakshmi N. Karanth et al., 2019.
Biological Activities and Potential Therapeutic Applications
Research into the synthesis and evaluation of novel compounds for their biological activities, including anticancer and antibacterial properties, underscores the potential therapeutic applications of chemically complex compounds. For instance, the evaluation of antioxidant and antitumor activities of prepared nitrogen heterocycles indicates ongoing efforts to discover new therapeutic agents through chemical synthesis M. A. El-Moneim et al., 2011.
Material Science and Polymer Research
The development of polyamides and poly(amide-imide)s from specific diamines points to the application of complex organic compounds in creating new materials with desirable thermal and mechanical properties. This research area explores the boundaries of material science, aiming to produce high-performance polymers for various industrial applications A. Saxena et al., 2003.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide involves the condensation of 4-chlorobenzaldehyde with 4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid, followed by reduction and acylation reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid in the presence of sodium hydroxide and methanol to form N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide.", "Step 2: Reduction of the imine group in the product using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acylation of the amine using acetic anhydride and pyridine in chloroform to form the final product, N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide." ] } | |
Numéro CAS |
866350-24-5 |
Nom du produit |
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide |
Formule moléculaire |
C26H21ClN4O3S |
Poids moléculaire |
504.99 |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21ClN4O3S/c1-34-19-10-11-21-20(12-19)22-23(29-21)25(33)31(26(35)30-22)14-16-2-6-17(7-3-16)24(32)28-13-15-4-8-18(27)9-5-15/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35) |
Clé InChI |
PURZHUFNOBECOD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)
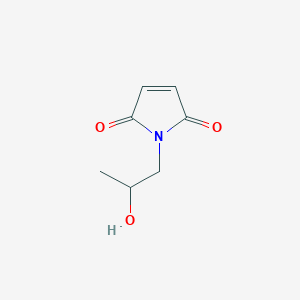

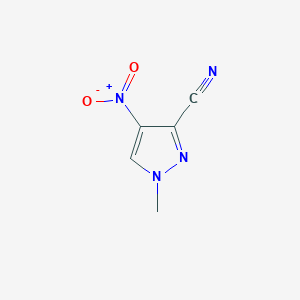
![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)
![N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B2689116.png)
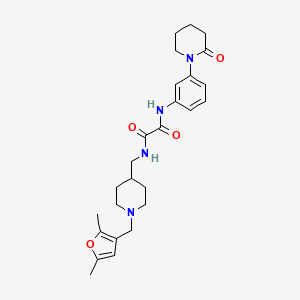

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)
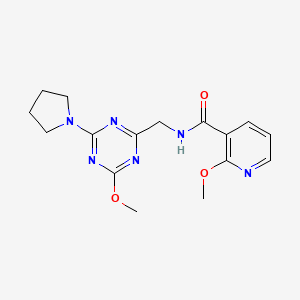
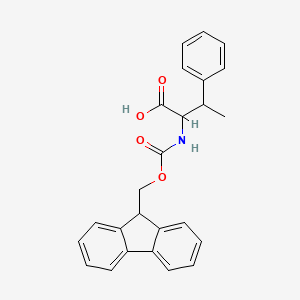


![3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689129.png)